13-Tetracosenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

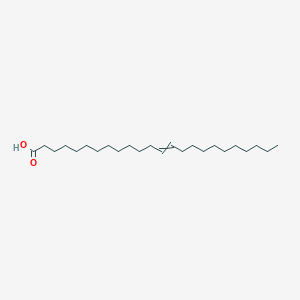

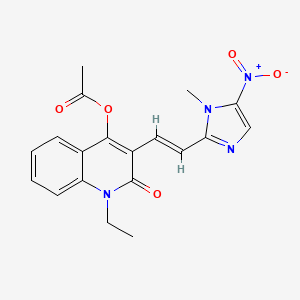

13-Tetracosenoic acid, also known as nervonic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a 24-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation and maintenance of nerve cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Tetracosenoic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions. The process involves the addition of malonyl-CoA to oleic acid, catalyzed by 3-ketoacyl-CoA synthase (KCS), followed by reduction, dehydration, and another reduction step to form the elongated fatty acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the seed oils of Lunaria species, which contain significant amounts of this fatty acid. The oil is extracted using solvents, followed by purification processes such as distillation and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 13-Tetracosenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to convert the double bond into epoxides or diols.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the monounsaturated fatty acid into a saturated fatty acid.

Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alcohols with sulfuric acid (H2SO4) as a catalyst.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated fatty acids.

Substitution: Esters.

Scientific Research Applications

13-Tetracosenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acid derivatives.

Biology: It plays a role in the study of cell membrane dynamics and nerve cell function.

Medicine: Research has shown its potential in treating neurological disorders such as multiple sclerosis and adrenoleukodystrophy due to its role in myelin sheath formation.

Mechanism of Action

The mechanism by which 13-tetracosenoic acid exerts its effects involves its incorporation into cell membranes, particularly in nerve cells. It helps regulate the fluidity and permeability of the membrane, which is crucial for proper nerve function. Additionally, it acts as a regulator of calcium ion channels in nerve tissues, influencing signal transmission and nerve growth .

Comparison with Similar Compounds

Lignoceric Acid (C240): A saturated fatty acid with a similar carbon chain length but lacks the double bond present in 13-tetracosenoic acid.

Erucic Acid (C221 Δ13): A monounsaturated fatty acid with a shorter carbon chain and a double bond at the 13th position.

Oleic Acid (C181 Δ9): A monounsaturated fatty acid with a shorter carbon chain and a double bond at the 9th position.

Uniqueness: this compound is unique due to its specific role in the nervous system, particularly in the formation and maintenance of the myelin sheath. Its long carbon chain and single double bond confer specific properties that are essential for nerve cell function and integrity .

Properties

CAS No. |

71997-12-1 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

tetracos-13-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h11-12H,2-10,13-23H2,1H3,(H,25,26) |

InChI Key |

AVPORSRTKOSBPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)